2,3,4-Trichloroanisole
Overview
Description
2,3,4-Trichloroanisole is an organic compound with the molecular formula C7H5Cl3O. It is a derivative of anisole, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms. This compound is known for its role in causing musty odors in various products, including wine and food, due to its low sensory threshold.
Mechanism of Action
Target of Action
2,3,4-Trichloroanisole (TCA) is a chlorinated derivative of anisole . It is primarily known for its impact on the olfactory system, specifically the olfactory transduction channels . It is considered one of the strongest off-flavors and is responsible for the phenomenon of cork taint in wines .
Mode of Action
TCA interacts with its targets by suppressing cyclic nucleotide-gated channels in the olfactory system . The compound is formed by the biomethylation of 2,4,6-trichlorophenol .
Biochemical Pathways
The formation mechanisms of TCA mainly include microbial O-methylation of chlorophenols and chlorination of anisole . The source of TCA in wine is the cork or other woodworks, but it can also contaminate wine from the environment .
Pharmacokinetics
Its molecular weight is 21147 g/mol , which may influence its absorption and distribution in the body.
Result of Action
The primary result of TCA’s action is the generation of a musty, moldy smell, particularly in wines . This is due to its interaction with the olfactory system, leading to a suppression of olfactory transduction . This effect can significantly impact the quality of wines and other beverages, leading to substantial economic losses .
Action Environment
Environmental factors can influence the action of TCA. For instance, the presence of natural organic matter (NOM) and bicarbonate (HCO3-) can inhibit TCA degradation . Chloride ion (cl-) has a negligible effect . The degradation rate of TCA can be increased with higher initial chlorine dosage and decreased TCA concentration or pH value .
Biochemical Analysis
Biochemical Properties
2,3,4-Trichloroanisole interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves multiple biochemical reactions. The compound is formed by the microbial O-methylation of chlorophenols . This process involves the interaction of this compound with various enzymes and proteins, leading to its incorporation into biochemical pathways.
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound is a chlorinated derivative of anisole, and it is formed by the biomethylation of 2,4,6-trichlorophenol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4-Trichloroanisole can be synthesized through the methylation of 2,3,4-trichlorophenol. The reaction typically involves the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide. The reaction conditions usually require a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of anisole followed by purification processes to isolate the compound. The chlorination step can be carried out using chlorine gas or other chlorinating agents under controlled conditions to achieve the desired substitution pattern.
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trichloroanisole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenolic compounds.
Reduction Reactions: The chlorine atoms can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of heat can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed:
Substitution: Formation of various substituted anisoles depending on the nucleophile used.
Oxidation: Formation of trichlorophenol derivatives.
Reduction: Formation of less chlorinated anisoles or anisole itself.
Scientific Research Applications
2,3,4-Trichloroanisole has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of chlorination on aromatic compounds.
Biology: Investigated for its role in microbial metabolism and its impact on sensory perception.
Medicine: Studied for its potential effects on human health due to its presence in contaminated food and beverages.
Industry: Used in the development of methods to detect and mitigate musty odors in products like wine and food.
Comparison with Similar Compounds
2,4,6-Trichloroanisole: Another chlorinated anisole known for causing cork taint in wine.
2,3,6-Trichloroanisole: Similar in structure but with different chlorine substitution pattern.
2,4,6-Tribromoanisole: A brominated analog with similar sensory properties.
Uniqueness: 2,3,4-Trichloroanisole is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and sensory properties. Its low sensory threshold makes it particularly significant in the context of odor contamination.
Properties
IUPAC Name |
1,2,3-trichloro-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQUNVLMWIYOLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202477 | |
Record name | 2,3,4-Trichloroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54135-80-7 | |
Record name | 2,3,4-Trichloroanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54135-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4-Trichloroanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054135807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4-Trichloroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-trichloroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.610 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,4-TRICHLOROANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT5R63843S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,3,4-Trichloroanisole so important for researchers studying drinking water quality?
A1: this compound, along with other chloroanisoles, is a significant contributor to unpleasant earthy-musty odors in drinking water, even at extremely low concentrations. [, , , ] This can lead to consumer complaints and perceptions of unsafe water despite its relatively harmless nature at these levels. Understanding the presence, formation, and removal of this compound is crucial for ensuring palatable and high-quality drinking water.
Q2: How can we accurately measure the low levels of this compound found in water?
A2: Several analytical techniques have been developed to quantify trace amounts of this compound in water samples. Some of the commonly employed methods include:
- Headspace Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high sensitivity and allows for the simultaneous determination of multiple odorous compounds, including this compound, at nanogram-per-liter levels. [, ]
- Stir Bar Sorptive Extraction (SBSE) followed by Thermal Desorption (TD) and GC-MS: This technique provides efficient extraction and high sensitivity, making it suitable for analyzing a large number of samples in a short period. [, ]
Q3: How does the structure of this compound relate to its properties?
A3: this compound's structure has been investigated using Chlorine Nuclear Quadrupole Resonance (NQR) spectroscopy. [] This technique provides information about the chlorine atoms within the molecule, offering insights into its electronic environment and interactions with surrounding molecules. These structural features likely contribute to its volatility and its affinity for specific extraction phases used in analytical techniques.
Q4: Can you provide the molecular formula and weight of this compound?
A4: The molecular formula for this compound is C₇H₅Cl₃O. It has a molecular weight of 209.48 g/mol.
Q5: Is this compound only found in drinking water?
A5: No, this compound is not limited to drinking water. Research shows it can be found in various environments and matrices:
- Water Supply Reservoirs: Studies have investigated its occurrence and distribution in subtropical water supply reservoirs, highlighting its potential impact on drinking water sources. []
- Food Packaging Materials: The migration of this compound from multilayer plastic-paper food packaging materials has been studied, suggesting a potential source of contamination in food products. []
- Cork Products: Researchers have explored methods for analyzing this compound and other cork-taint compounds in bottled wines, demonstrating its relevance to the beverage industry. []
Q6: How is this compound formed in drinking water?
A6: While this compound itself is not a direct byproduct of water treatment, its precursor, 2,4,6-Trichlorophenol, can be formed during chlorine disinfection. [, ] This precursor can then be converted to this compound through microbial methylation processes, either during water treatment or within the distribution system. [, ]
Q7: What methods are used to remove this compound during drinking water treatment?
A7: Various treatment processes have been investigated for their effectiveness in removing this compound and other odorous compounds from drinking water. These include:
- Conventional Treatment: Research suggests that conventional treatment processes might not always be sufficient to entirely eliminate this compound and other taste and odor compounds. [, ]
- Advanced Treatment Technologies: Further research is necessary to assess the efficacy of advanced treatment technologies specifically targeting this compound and similar compounds. []
Q8: Is there any relationship between this compound and its isomer, 2,4,6-Trichloroanisole?
A8: While both this compound and 2,4,6-Trichloroanisole belong to the chloroanisole family and share a similar musty odor profile, they have distinct chemical structures due to the different positions of the chlorine atoms on the aromatic ring. [, ] This structural difference might lead to variations in their odor thresholds, environmental fate, and response to treatment processes.
Q9: Are there any known studies on the bioaccumulation of this compound in aquatic organisms?
A9: While the provided research papers do not specifically address bioaccumulation of this compound, a related study investigated the bioconcentration of various halogenated aromatics, including its isomer 2,3,6-Trichloroanisole, in rainbow trout. [] This research suggests that halogenated aromatics can accumulate in aquatic organisms, raising concerns about potential ecological impacts.
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